4,6-Dichloro-2-(trifluoromethyl)quinazoline 4,6-Dichloro-2-(trifluoromethyl)quinazoline
Brand Name: Vulcanchem
CAS No.: 746671-32-9
VCID: VC2266833
InChI: InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H
SMILES: C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl
Molecular Formula: C9H3Cl2F3N2
Molecular Weight: 267.03 g/mol

4,6-Dichloro-2-(trifluoromethyl)quinazoline

CAS No.: 746671-32-9

Cat. No.: VC2266833

Molecular Formula: C9H3Cl2F3N2

Molecular Weight: 267.03 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2-(trifluoromethyl)quinazoline - 746671-32-9

Specification

CAS No. 746671-32-9
Molecular Formula C9H3Cl2F3N2
Molecular Weight 267.03 g/mol
IUPAC Name 4,6-dichloro-2-(trifluoromethyl)quinazoline
Standard InChI InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H
Standard InChI Key CZTOJGYFRVINNW-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl
Canonical SMILES C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl

Introduction

Chemical Structure and Properties

4,6-Dichloro-2-(trifluoromethyl)quinazoline is a quinazoline derivative featuring two chlorine atoms at positions 4 and 6, and a trifluoromethyl group at position 2. This distinctive arrangement of functional groups contributes to its unique chemical and biological properties.

Basic Properties

The compound exhibits the following fundamental characteristics:

PropertyDescription
CAS Number746671-32-9
Molecular FormulaC9H3Cl2F3N2
Molecular Weight267 g/mol
Physical StateSolid at room temperature
Storage ConditionsRoom temperature
Typical Purity≥95%

The presence of two chlorine atoms and a trifluoromethyl group significantly influences the compound's chemical behavior and reactivity patterns .

Structural Features

The quinazoline core of this compound consists of a fused bicyclic structure containing two nitrogen atoms in the ring system. The strategic positioning of the chlorine atoms at the 4 and 6 positions, combined with the trifluoromethyl group at position 2, creates a unique electronic distribution that affects its chemical reactivity and biological interactions .

Similar to other halogenated heterocycles, this compound likely demonstrates limited water solubility but improved solubility in organic solvents. The trifluoromethyl group typically enhances lipophilicity, which can significantly impact the compound's pharmacokinetic profile when considered for biological applications .

Biological Activities and Applications

The biological activities of 4,6-Dichloro-2-(trifluoromethyl)quinazoline can be contextualized within the broader understanding of quinazoline derivatives, which have demonstrated diverse biological properties.

Pharmaceutical Applications

Quinazoline derivatives, including compounds structurally similar to 4,6-Dichloro-2-(trifluoromethyl)quinazoline, have shown potential in various pharmaceutical applications:

  • As protein degrader building blocks for targeted protein degradation strategies

  • In antimicrobial research, demonstrating activity against various bacterial strains

  • As anticancer agents, particularly through interaction with specific enzymes or receptors

Mechanism of Action

The biological activity of halogenated quinazolines typically involves:

  • Interaction with specific molecular targets such as enzymes or receptors

  • Modulation of key signaling pathways involved in cell proliferation and survival

  • Potential inhibition of specific kinases involved in disease progression

The trifluoromethyl group in 4,6-Dichloro-2-(trifluoromethyl)quinazoline likely enhances binding affinity to biological targets due to its electronic properties and lipophilicity .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds like 4,6-Dichloro-2-(trifluoromethyl)quinazoline for specific applications.

Impact of Halogen Substituents

The position and nature of halogen substituents on the quinazoline ring significantly influence biological activity. For instance:

CompoundStructural FeaturesPotential Biological Activity
4,6-Dichloro-2-(trifluoromethyl)quinazolineTwo chlorine atoms at positions 4 and 6; trifluoromethyl at position 2Protein degrader building block; potential anticancer activity
4,6-Dichloro-2-(difluoromethyl)quinazolineTwo chlorine atoms at positions 4 and 6; difluoromethyl at position 2Antimicrobial and anticancer research
4,6-Dichloro-2-(trifluoromethyl)quinolineSimilar to the target compound but with one nitrogen in the ringIncreased lipophilicity; potential biological activity

These structural variations can lead to significant differences in biological activity profiles .

Role of the Trifluoromethyl Group

The trifluoromethyl group at position 2 of 4,6-Dichloro-2-(trifluoromethyl)quinazoline contributes several important properties to the molecule:

  • Enhanced lipophilicity, affecting membrane permeability

  • Increased metabolic stability

  • Altered electronic distribution, potentially improving binding to biological targets

  • Resistance to metabolic degradation

These properties make the trifluoromethyl group a valuable functional group in medicinal chemistry applications .

Comparative Analysis with Related Compounds

A comparative analysis of 4,6-Dichloro-2-(trifluoromethyl)quinazoline with structurally related compounds provides insights into the impact of specific structural features on chemical and biological properties.

Comparison with Similar Quinazoline Derivatives

CompoundStructural DifferencesImpact on Properties
4,6-Dichloro-2-(trifluoromethyl)quinazolineReference compoundBaseline for comparison
4,6-Dichloro-2-(difluoromethyl)quinazolineDifluoromethyl instead of trifluoromethylPotentially altered lipophilicity and binding affinity
2,4-Dichloro-6-(trifluoromethyl)quinazolineDifferent positions of substituentsChanged electronic distribution and potentially different biological targets
2-Chloro-4-(trifluoromethyl)quinazolineOne chlorine atom instead of twoModified reactivity and potentially different biological activity profile

These structural variations highlight the importance of precise positioning of functional groups in determining the properties and activities of quinazoline derivatives .

Uniqueness of 4,6-Dichloro-2-(trifluoromethyl)quinazoline

The unique combination of two chlorine atoms at positions 4 and 6, along with a trifluoromethyl group at position 2, distinguishes 4,6-Dichloro-2-(trifluoromethyl)quinazoline from other quinazoline derivatives. This specific arrangement of substituents creates a distinct electronic and steric environment that influences:

  • Chemical reactivity patterns

  • Interactions with biological targets

  • Physicochemical properties relevant to pharmaceutical applications

These distinctive features make 4,6-Dichloro-2-(trifluoromethyl)quinazoline valuable for specific research applications, particularly as a building block in protein degrader research .

Research Applications

4,6-Dichloro-2-(trifluoromethyl)quinazoline has found applications in various research domains, particularly in medicinal chemistry and pharmaceutical development.

Pharmaceutical Research

The compound has been identified as a protein degrader building block, suggesting its utility in targeted protein degradation strategies, an emerging area in drug discovery . Targeted protein degradation represents a paradigm shift in therapeutic approaches, allowing for the selective removal of disease-causing proteins rather than simply inhibiting their function.

Synthetic Intermediates

Compounds like 4,6-Dichloro-2-(trifluoromethyl)quinazoline often serve as valuable intermediates in the synthesis of more complex molecules with specific biological activities. The reactive chlorine atoms at positions 4 and 6 provide sites for further functionalization through various synthetic reactions .

Future Research Directions

Research on 4,6-Dichloro-2-(trifluoromethyl)quinazoline and related compounds continues to evolve, with several promising directions for future investigation.

Structure Optimization

Further research could focus on structural modifications to enhance specific properties or activities:

  • Replacement of chlorine atoms with other halogens or functional groups

  • Modification of the trifluoromethyl group

  • Addition of substituents at other positions of the quinazoline ring

Such modifications could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Expanded Applications

Additional research may uncover new applications for 4,6-Dichloro-2-(trifluoromethyl)quinazoline:

  • As a core structure in the development of fluorescent probes or imaging agents

  • In agricultural chemistry as the basis for novel pesticides or herbicides

  • In materials science, leveraging the unique electronic properties of the halogenated quinazoline core

These potential applications highlight the versatility of this compound beyond its current use as a protein degrader building block .

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